molecular formula C9H14N4O B13067996 3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one

3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one

Cat. No.: B13067996
M. Wt: 194.23 g/mol
InChI Key: QVEYBMLTSXSPLS-UHFFFAOYSA-N
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Description

3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one is a heterocyclic compound that features a pyrazole ring fused with an azepane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole with azepan-2-one in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrazole derivatives .

Scientific Research Applications

3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. These interactions lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one is unique due to the presence of both the pyrazole and azepane rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

3-(4-aminopyrazol-1-yl)azepan-2-one

InChI

InChI=1S/C9H14N4O/c10-7-5-12-13(6-7)8-3-1-2-4-11-9(8)14/h5-6,8H,1-4,10H2,(H,11,14)

InChI Key

QVEYBMLTSXSPLS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)C(C1)N2C=C(C=N2)N

Origin of Product

United States

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